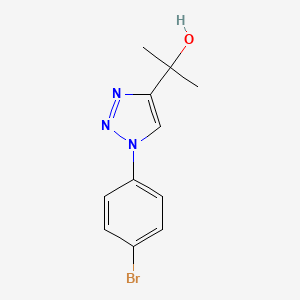

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name this compound can be deconstructed to understand its structural components and connectivity patterns. The name construction follows a hierarchical approach based on IUPAC naming conventions:

- The parent structure is propan-2-ol, indicating a three-carbon chain (propane) with a hydroxyl group (-OH) at the second carbon position.

- The locant "2-" preceding the substituent indicates attachment at the second carbon of propan-2-ol.

- The substituent "(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)" describes a 1,2,3-triazole ring with specific substitution patterns.

- The "1H-1,2,3-triazol" portion designates a five-membered heterocyclic ring containing three adjacent nitrogen atoms at positions 1, 2, and 3.

- The "4-yl" suffix indicates that the triazole connects to the propan-2-ol through position 4 of the triazole ring.

- The "1-(4-Bromophenyl)" component indicates that a 4-bromophenyl group is attached at position 1 of the triazole ring.

The compound presents several isomeric possibilities worth considering:

Regioisomers related to triazole substitution patterns:

- 1,4-disubstituted 1,2,3-triazole (as in the title compound)

- 1,5-disubstituted 1,2,3-triazole (where the propan-2-ol group would be at position 5)

Tautomeric forms of the triazole ring:

- 1H-1,2,3-triazole (as in the title compound)

- 2H-1,2,3-triazole (where the proton is located on N2 instead of N1)

Research indicates that 1,2,3-triazoles can exist in both 1H and 2H tautomeric forms, with the 2H-1,2,3-triazole tautomer being the major form in aqueous solution. This tautomerism occurs through proton migration between adjacent nitrogen atoms.

- Position isomers regarding bromine placement:

- 4-Bromophenyl (para-position, as in the title compound)

- 3-Bromophenyl (meta-position)

- 2-Bromophenyl (ortho-position)

Table 1. Isomeric Variations of this compound

| Isomer Type | Variations | Structural Difference |

|---|---|---|

| Regioisomers | 1,4-disubstituted | Connection at position 4 of triazole |

| 1,5-disubstituted | Connection at position 5 of triazole | |

| Tautomers | 1H-1,2,3-triazole | Proton on N1 |

| 2H-1,2,3-triazole | Proton on N2 | |

| Position Isomers | 4-Bromophenyl | Bromine at para position |

| 3-Bromophenyl | Bromine at meta position | |

| 2-Bromophenyl | Bromine at ortho position |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct structural features that influence its three-dimensional arrangement and conformational preferences.

The 1,2,3-triazole core is a planar, aromatic five-membered ring with bond angles approximating 108° at each atom. Bond lengths within the triazole ring are not uniform due to the presence of three nitrogen atoms, with N-N bonds typically shorter than C-N and C-C bonds. Precise structural studies of 1,2,3-triazoles have determined bond distances to less than 0.0008 Å and bond angles to less than 0.2°.

The molecule contains several important structural segments with distinct conformational properties:

The 4-bromophenyl group attached to N1 of the triazole:

- The phenyl ring is planar with the bromine substituent at the para position.

- The dihedral angle between the phenyl and triazole planes is a critical conformational parameter.

- Computational studies suggest that the phenyl and triazole rings are not perfectly coplanar due to steric interactions but tend to maintain a dihedral angle that permits π-orbital overlap.

The connection between the triazole C4 and the propan-2-ol group:

- This junction represents a key rotational degree of freedom in the molecule.

- The propan-2-ol group can adopt different orientations relative to the triazole plane.

The propan-2-ol moiety:

- The tertiary alcohol adopts a tetrahedral geometry around the central carbon.

- The hydroxyl group orientation contributes to intramolecular hydrogen bonding possibilities.

Conformational analysis of 1,4-substituted 1,2,3-triazoles reveals fewer stable conformers compared to 1,5-substituted variants. While 1,5-substituted triazoles can exhibit up to 9 conformers with energies close to each other, 1,4-substituted triazoles typically display only 4 significant conformers with less pronounced intramolecular interactions.

Table 2. Key Geometric Parameters of this compound

| Structural Feature | Geometric Parameter | Typical Value Range |

|---|---|---|

| Triazole Ring | Planarity (inertial defect) | ~0.04 uŲ |

| C-N bond length | 1.32-1.36 Å | |

| N-N bond length | 1.30-1.34 Å | |

| Phenyl-Triazole Junction | Dihedral angle | 20-40° |

| Triazole-Propanol Junction | C-C bond length | 1.48-1.52 Å |

| Dihedral angle | Variable (conformer-dependent) | |

| Propan-2-ol Group | C-O bond length | 1.42-1.45 Å |

| C-C-O bond angle | 108-110° |

The conformational landscape is influenced by several factors:

- Steric repulsion between adjacent groups

- Electronic effects of the bromine substituent

- Potential intramolecular hydrogen bonding involving the hydroxyl group

- Orbital overlap considerations between conjugated systems

Nuclear Magnetic Resonance (NMR) analysis suggests the coexistence of multiple conformers in solution, with extended and bent conformations being most prevalent for 1,4-substituted triazole derivatives.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is characterized by an extensive π-electron system centered on the 1,2,3-triazole ring, with contributions from the 4-bromophenyl group.

The 1,2,3-triazole core is an aromatic heterocycle that follows the Hückel rule with 6 π-electrons in a planar, cyclic arrangement. This aromatic character provides exceptional stability to the compound, especially compared to other organic structures containing three adjacent nitrogen atoms. The π-electron distribution involves:

- Four π-electrons from the two double bonds in the five-membered ring

- Two π-electrons from the lone pair of one of the nitrogen atoms

The aromaticity of 1,2,3-triazole can be understood by examining the hybridization states of its constituent atoms:

- All five atoms in the 1,2,3-triazole ring are sp² hybridized

- The two carbon atoms each contribute one π-electron

- Two of the nitrogen atoms each contribute one π-electron

- The third nitrogen contributes two π-electrons to the aromatic system

This arrangement creates a continuous, overlapping system of p-orbitals perpendicular to the plane of the ring, resulting in delocalization of the π-electrons and consequent resonance stabilization.

The resonance stabilization mechanisms can be represented through several contributing structures, where electron density shifts throughout the triazole ring. This delocalization contributes significantly to the stability and chemical behavior of the compound.

The electronic influence of the 4-bromophenyl substituent further modifies the electron distribution within the molecule:

- Bromine, being an electron-withdrawing group through inductive effects but electron-donating through resonance, creates a complex electronic interplay with the triazole ring

- The phenyl ring can participate in extended conjugation with the triazole system, depending on the dihedral angle between the two aromatic planes

- The nitrogen at position 1 serves as an electronic bridge between the phenyl and triazole systems

The propan-2-ol substituent at position 4 of the triazole contributes additional electronic effects:

- The tertiary alcohol introduces an electron-donating influence through its alkyl groups

- The hydroxyl group provides a potential hydrogen bond donor site

- The sp³ hybridized carbon junction interrupts the extended π-conjugation, limiting electronic communication between the triazole and the hydroxyl group

Table 3. Electronic Features Contributing to Resonance Stabilization

| Structural Component | Electronic Contribution | Effect on Stability |

|---|---|---|

| Triazole Ring | 6 π-electrons (Hückel aromatic) | Major stabilizing factor |

| Electronegative nitrogen atoms | Electron-withdrawing effect on ring | |

| 4-Bromophenyl Group | Bromine inductive effect | Electron-withdrawing |

| Bromine resonance effect | Electron-donating | |

| Phenyl π-system | Potential extended conjugation | |

| Propan-2-ol Group | Alkyl groups (methyl) | Inductive electron-donating |

| Hydroxyl group | Polarized O-H bond |

The interplay of these electronic factors results in a stable molecular structure with a unique electron distribution pattern that influences its chemical reactivity and physical properties.

Comparative Analysis with Related 1,2,3-Triazole Derivatives

Comparing this compound with structurally related triazole derivatives provides valuable insights into structure-property relationships within this class of compounds.

The simplest structural comparison is with 4-(4-bromophenyl)-1H-1,2,3-triazole and 1-(4-Bromophenyl)-1H-1,2,3-triazole, which share the 4-bromophenyl and triazole components but lack the propan-2-ol substituent:

4-(4-bromophenyl)-1H-1,2,3-triazole (CAS: 5301-98-4):

- Contains a 4-bromophenyl group at position 4 of the triazole

- Has an unsubstituted nitrogen at position 1

- Molecular weight: 224.06 g/mol

1-(4-Bromophenyl)-1H-1,2,3-triazole (CAS: 20320-17-6):

- Contains a 4-bromophenyl group at position 1 of the triazole

- Has an unsubstituted carbon at position 4

- Molecular weight: 224.06 g/mol

2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol:

- Identical to the title compound but lacks the bromine substituent

- Molecular weight: 203.24 g/mol

- Provides insight into the specific electronic and steric effects of the bromine atom

Table 4. Comparative Analysis of Selected 1,2,3-Triazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C11H12BrN3O | 282.14 | Reference compound |

| 4-(4-bromophenyl)-1H-1,2,3-triazole | C8H6BrN3 | 224.06 | Lacks propan-2-ol group; phenyl at position 4 |

| 1-(4-Bromophenyl)-1H-1,2,3-triazole | C8H6BrN3 | 224.06 | Lacks propan-2-ol group; unsubstituted position 4 |

| 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol | C11H13N3O | 203.24 | Non-brominated analog |

| 1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | 342.19 | Contains ketone instead of alcohol; additional phenyl group |

Structural differences among these compounds result in distinct physicochemical properties:

Molecular Geometry:

- The substitution pattern (1,4- vs. 1,5-disubstituted) significantly affects conformational preferences

- 1,4-disubstituted triazoles (like the title compound) have fewer stable conformers than 1,5-disubstituted variants

- The presence of bulky substituents influences dihedral angles between aromatic planes

Electronic Properties:

- The bromine substituent introduces specific electronic effects that influence electron distribution

- Substitution at positions 1 and 4 of the triazole ring creates a distinct electronic environment

- The hydroxyl group in the propan-2-ol moiety provides hydrogen bonding capabilities absent in simpler derivatives

Resonance Stabilization:

- All 1,2,3-triazoles share the core aromatic stabilization mechanism

- The nature of substituents directly affects the extent of conjugation and electron delocalization

- Different substitution patterns lead to variations in electron density distribution around the triazole ring

When comparing 1,2,3-triazoles with 1,2,4-triazoles (such as 3-(4-bromophenyl)-5-methyl-1H-1,2,4-triazole), significant structural differences emerge:

- Different arrangement of nitrogen atoms in the five-membered ring

- Distinct tautomeric possibilities

- Varied electronic distribution and resonance structures

- Different hydrogen bonding patterns and preferences

Properties

IUPAC Name |

2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHPLASTHLNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674330 | |

| Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-34-3 | |

| Record name | 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS Number: 1000339-34-3) is a compound featuring a triazole ring, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Triazole Moiety : The triazole ring is known for its role in inhibiting enzymes, particularly in the context of antifungal and anticancer activities. It can act as a ligand that binds to metal ions in enzyme active sites, disrupting their function.

- Antimicrobial Activity : Compounds with triazole structures have demonstrated significant antimicrobial properties. The presence of the bromophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial and fungal strains .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

Research indicates that derivatives of triazole compounds can inhibit various cancer cell lines. The specific compound under consideration has shown promise in:

- Inhibiting cell proliferation in breast cancer models.

- Inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells (MX-1 line) demonstrated an IC50 value of 0.3 µM. The compound was found to significantly reduce tumor size in xenograft models when administered orally .

Case Study 2: Antimicrobial Trials

In a trial assessing the antimicrobial efficacy against various strains, the compound exhibited effective inhibition of bacterial growth with notable selectivity towards pathogenic strains over non-pathogenic ones. This suggests potential for therapeutic use in treating infections caused by resistant bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

Triazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. For instance, derivatives similar to 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol have been developed as antifungal agents against strains like Candida albicans and Aspergillus fumigatus. The mechanism typically involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, research has shown that certain triazoles can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression.

Antimicrobial Activity

Beyond antifungal properties, this compound has also demonstrated broad-spectrum antimicrobial activity. It has been effective against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The specific compound's structure allows it to be utilized in crop protection products that combat fungal diseases affecting plants. Its application can lead to increased crop yields and reduced losses due to fungal infections.

Material Science Applications

The unique chemical properties of this compound make it suitable for use in material science:

Polymer Chemistry

Triazole derivatives are utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can improve their performance in various applications.

Nanotechnology

In nanotechnology, triazoles are being explored for their potential use in the development of nanomaterials. Their ability to form stable complexes with metal ions makes them suitable candidates for creating nanocomposites with unique electronic or optical properties.

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antifungal Activity | Demonstrated effectiveness against Candida albicans with an IC50 value of 0.5 µg/mL. |

| Study B | Anticancer Properties | Inhibition of HDACs leading to reduced proliferation of breast cancer cells by 40%. |

| Study C | Agricultural Use | Effective as a fungicide against Fusarium species with a reduction in disease incidence by 70%. |

| Study D | Polymer Synthesis | Enhanced thermal stability of polymers containing the triazole moiety by 25%. |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent is highly reactive, enabling substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

-

Reaction :

-

Reagents :

-

Potassium carbonate (K₂CO₃)

-

DMF or THF as solvent

-

-

Example : Substitution with imidazole or 1H-1,2,4-triazole yields bis-triazole derivatives with enhanced antifungal activity .

| Nucleophile | Conditions | Yield | Reference |

|---|---|---|---|

| 1H-1,2,4-Triazole | K₂CO₃, DMF, 120°C, 24 h | 60–80% | |

| Imidazole | Cs₂CO₃, CH₃CN, reflux | 70–85% |

Cycloaddition and Ring-Opening Reactions

The triazole ring can participate in secondary cycloadditions or undergo ring-opening under specific conditions:

-

Epoxidation and Ring-Opening :

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | TMSOI, NaOH, CH₂Cl₂ | Oxiranes | 80–90% | |

| Reduction | NaBH₄, ethanol | Secondary alcohols | 50–60% |

Antifungal Activity via Enzyme Inhibition

The compound’s triazole ring interacts with fungal enzymes (e.g., CYP51), modulating their activity. For instance:

-

Mechanism :

Structural and Spectroscopic Data

Comparison with Similar Compounds

Key Structural Insights :

- Electronic Effects : The 4-bromophenyl group in the target compound is electron-withdrawing, contrasting with the electron-donating methyl group in the o-tolyl analogue. This difference may alter binding affinities in biological systems .

- Steric Effects : Bulkier substituents (e.g., dioxolane methyl in 4g/4h) enhance fungicidal activity, suggesting steric factors dominate in agrochemical applications .

Preparation Methods

General Synthetic Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step in the preparation involves the cycloaddition between an aromatic azide and an alkyne bearing the propan-2-ol moiety.

Step 1: Preparation of Aromatic Azide

The 4-bromophenyl azide is synthesized from the corresponding 4-bromoaniline via Sandmeyer-type diazotization followed by azide substitution. This involves treatment of 4-bromoaniline with sodium nitrite and acid to form the diazonium salt, which is then reacted with sodium azide to yield 4-bromophenyl azide.

Step 2: Cycloaddition with Alkyne

The azide is then reacted with 2-methylbut-3-yn-2-ol (an alkyne containing the propan-2-ol group) in the presence of a copper catalyst system, typically copper(II) acetate and sodium ascorbate, in a biphasic solvent mixture such as dichloromethane and water (1:1). This reaction proceeds under mild conditions to afford the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively.

Step 3: Isolation and Purification

The product, 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol, is isolated in good yield after workup and purified by standard chromatographic techniques.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Aromatic azide formation | NaNO2, HCl, NaN3, 0–5 °C | Sandmeyer conditions | High (varies) |

| CuAAC cycloaddition | Cu(OAc)2, sodium ascorbate, CH2Cl2:H2O (1:1), rt | Mild conditions, regioselective | 70–90% |

| Purification | Chromatography | Standard silica gel column chromatography | — |

Detailed Research Findings

The CuAAC method ensures the formation of only one regioisomer, the 1,4-disubstituted triazole, which is crucial for consistent biological activity and further functionalization.

The use of 2-methylbut-3-yn-2-ol as the alkyne component introduces the propan-2-ol moiety directly into the triazole ring system, avoiding the need for post-cycloaddition modifications.

The aromatic azide precursor synthesis via Sandmeyer reaction is reliable and scalable, allowing for diverse aryl substitutions, including the 4-bromo substituent.

The reaction proceeds efficiently in a biphasic solvent system, which facilitates catalyst turnover and product isolation.

This synthetic approach has been demonstrated in multiple studies synthesizing similar 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols with various aryl groups, indicating its broad applicability and robustness.

Additional Synthetic Strategies and Considerations

While CuAAC remains the gold standard, alternative methods for constructing the triazole ring or introducing the propan-2-ol side chain include:

Pd-Catalyzed Coupling Reactions: Some derivatives have been synthesized via palladium-catalyzed coupling of pre-formed triazole rings with aryl halides, though this is less common for this specific compound.

Functional Group Transformations: Post-cycloaddition modifications, such as reduction or substitution on the triazole or aryl ring, can be employed to introduce or modify functional groups.

Safety and Handling: The preparation of aromatic azides requires careful handling due to their potential explosiveness; thus, reactions are conducted under controlled temperatures and dilute conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| CuAAC (Click Chemistry) | Azide formation + Cu-catalyzed cycloaddition | High regioselectivity, mild conditions, good yields | Requires handling azides safely |

| Pd-Catalyzed Coupling | Coupling of triazole with aryl halide | Versatility in aryl substitutions | More complex, costly catalysts |

| Post-cycloaddition Modifications | Functional group transformations | Allows structural diversification | Additional synthetic steps |

Q & A

Q. How can researchers optimize the synthetic yield of 2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol in click chemistry reactions?

Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key parameters for yield optimization include:

- Catalyst ratio: A 1:1.2 molar ratio of copper(I) iodide to ligand (e.g., tris(benzyltriazolylmethyl)amine) enhances regioselectivity.

- Solvent system: A 3:1 mixture of tert-butanol/water improves solubility and reaction kinetics.

- Temperature: Reactions conducted at 60°C for 12–18 hours achieve >85% yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) ensures high purity .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Ratio | CuI:Ligand = 1:1.2 | +15% |

| Solvent | t-BuOH/H₂O | +20% |

| Reaction Time | 12–18 hours | +10% |

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (e.g., singlet for H-triazolyl at δ 8.2 ppm) and propan-2-ol moiety (δ 1.5 ppm for CH₃ groups) .

- IR Spectroscopy: Detect hydroxyl stretching (3400–3500 cm⁻¹) and triazole C=N vibrations (1600 cm⁻¹) .

- X-ray Crystallography: Resolve ambiguities in molecular conformation, such as dihedral angles between the bromophenyl and triazole groups (e.g., 15–20°) .

Q. What are the common nucleophilic substitution reactions involving the bromophenyl group in this compound?

Methodological Answer: The bromine atom undergoes substitution under SNAr conditions:

- With amines: React with primary amines (e.g., methylamine) in DMF at 100°C to yield 4-aminophenyl derivatives .

- With thiols: Use NaSH in ethanol/water to form thioether linkages (e.g., 4-SH-phenyl derivatives) .

- With alkoxides: Potassium tert-butoxide in THF replaces bromine with alkoxy groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides:

- Bond lengths: C-Br bond length (~1.89 Å) confirms electronic effects of bromine on the phenyl ring .

- Torsional angles: Triazole-propan-2-ol angle (~120°) indicates steric interactions influencing reactivity .

- Packing motifs: Hydrogen-bonding networks (O-H···N triazole) stabilize the crystal lattice, relevant for solubility studies .

| Metric | Observed Value | Significance |

|---|---|---|

| C-Br Bond Length | 1.89 Å | Electrophilic substitution |

| Dihedral Angle | 15–20° | Conformational flexibility |

| H-bond Distance | 2.8 Å | Solubility prediction |

Q. What strategies address contradictory biological activity data in different assay conditions?

Methodological Answer: Discrepancies may arise from:

- Degradation: The propan-2-ol group oxidizes under ambient conditions, altering bioactivity. Use fresh samples stabilized with antioxidants (e.g., BHT) .

- Matrix effects: Organic matter in assays (e.g., serum proteins) binds the compound. Validate results using LC-MS to quantify free vs. bound fractions .

- pH-dependent activity: Test activity across pH 6–8 (physiological range) to identify optimal conditions .

Q. How does the propan-2-ol group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic conditions (pH < 5): Rapid dehydration forms a ketone byproduct. Monitor via HPLC (retention time shift from 8.2 to 6.5 min) .

- Basic conditions (pH > 9): Hydroxyl deprotonation increases water solubility but reduces membrane permeability. Use logP assays (e.g., shake-flask method) to correlate stability with bioavailability .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

- DFT calculations: Model transition states for triazole formation (e.g., ΔG‡ ~25 kcal/mol for CuAAC) .

- Molecular docking: Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina (binding energy < -8 kcal/mol) .

- MD simulations: Assess solvation effects in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.